2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol
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Overview
Description
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system with an ethan-1-ol group attached to the 2-position of the 3,4-dihydronaphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is typically carried out at room temperature, and the product is obtained after purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Reduction: Reduction of the compound can yield 2-(3,4-Dihydronaphthalen-2-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one.
Reduction: 2-(3,4-Dihydronaphthalen-2-yl)ethane.
Substitution: 2-(3,4-Dihydronaphthalen-2-yl)ethyl chloride.
Scientific Research Applications
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydronaphthalen-1-yl)ethanol: Similar structure but with the hydroxyl group attached to the 1-position.
2-(3,4-Dihydronaphthalen-2-yl)ethane: Lacks the hydroxyl group, making it less polar.
2-(3,4-Dihydronaphthalen-2-yl)ethyl chloride: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding, increasing its solubility in polar solvents and enhancing its reactivity in various chemical reactions .
Properties
CAS No. |
63626-01-7 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(3,4-dihydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H14O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-4,9,13H,5-8H2 |
InChI Key |
KXSVEAAHEPGLAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)CCO |
Origin of Product |
United States |
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